molecular formula C4H5ClO B14737311 2-(Chloromethyl)prop-2-enal CAS No. 5621-18-1

2-(Chloromethyl)prop-2-enal

Cat. No.: B14737311
CAS No.: 5621-18-1
M. Wt: 104.53 g/mol
InChI Key: GBSRRVJYFSVPHM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)prop-2-enal is an organic compound with the molecular formula C4H5ClO It is a chlorinated derivative of prop-2-enal (acrolein) and is characterized by the presence of a chloromethyl group attached to the second carbon of the prop-2-enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)prop-2-enal can be achieved through several methods. One common approach involves the chlorination of prop-2-enal using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Another method involves the reaction of 3-chloro-2-methyl-1-propene with formaldehyde in the presence of an acid catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate chloromethyl compound, which is subsequently oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

CAS No.

5621-18-1

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

2-(chloromethyl)prop-2-enal

InChI

InChI=1S/C4H5ClO/c1-4(2-5)3-6/h3H,1-2H2

InChI Key

GBSRRVJYFSVPHM-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C=O

Origin of Product

United States

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